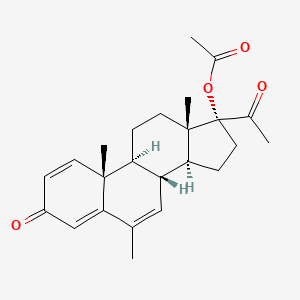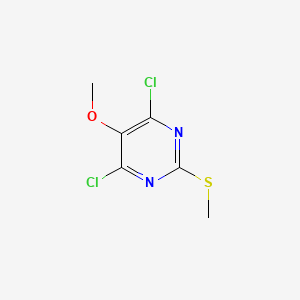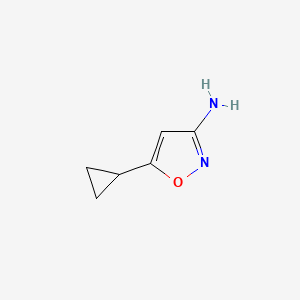
N'-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide is a chemical compound with the molecular formula C14H20N2O2S and a molecular weight of 280.39 g/mol . This compound is known for its unique structure, which includes a cyclopentylidene group attached to a 2,4,6-trimethylbenzenesulfonohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide is typically synthesized through a condensation reaction. The process involves the reaction of 2,4,6-trimethylbenzenesulfonyl hydrazine with cyclopentanone under controlled conditions . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonohydrazides.
Scientific Research Applications
N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the synthesis of bioactive metal complexes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound disrupts essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonyl hydrazones: These compounds share a similar core structure but differ in the substituents attached to the hydrazone group.
Cyclopentylidene derivatives: Compounds with a cyclopentylidene group attached to different functional groups.
Uniqueness
N’-Cyclopentylidene-2,4,6-trimethylbenzenesulfonohydrazide is unique due to its specific combination of a cyclopentylidene group and a 2,4,6-trimethylbenzenesulfonohydrazide moiety. This unique structure imparts distinctive chemical properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-(cyclopentylideneamino)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-10-8-11(2)14(12(3)9-10)19(17,18)16-15-13-6-4-5-7-13/h8-9,16H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLJOTIKSYABKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510870 |
Source


|
| Record name | N'-Cyclopentylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83477-71-8 |
Source


|
| Record name | N'-Cyclopentylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)




